molecular formula C12H15BrFN B8212655 N-(5-Bromo-2-fluoro-3-methylbenzyl)-1-cyclopropylmethanamine

N-(5-Bromo-2-fluoro-3-methylbenzyl)-1-cyclopropylmethanamine

Cat. No.: B8212655
M. Wt: 272.16 g/mol
InChI Key: BELHNSDOMBOVDJ-UHFFFAOYSA-N
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Description

N-(5-Bromo-2-fluoro-3-methylbenzyl)-1-cyclopropylmethanamine is a chemical compound characterized by the presence of bromine, fluorine, and a cyclopropyl group attached to a benzylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-2-fluoro-3-methylbenzyl)-1-cyclopropylmethanamine typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination and fluorination of a methylbenzyl compound, followed by the introduction of a cyclopropylmethanamine group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-2-fluoro-3-methylbenzyl)-1-cyclopropylmethanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove certain functional groups or reduce the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides (e.g., NaCl, KBr) and organometallic compounds (e.g., Grignard reagents).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(5-Bromo-2-fluoro-3-methylbenzyl)-1-cyclopropylmethanamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-Bromo-2-fluoro-3-methylbenzyl)-1-cyclopropylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity, while the cyclopropyl group can influence its overall stability and reactivity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Bromo-2-fluoro-3-methylbenzyl)ethanamine
  • N-(5-Bromo-2-fluoro-3-methylbenzyl)propan-2-amine
  • 5-Bromo-2-fluoro-3-methylbenzyl alcohol

Uniqueness

N-(5-Bromo-2-fluoro-3-methylbenzyl)-1-cyclopropylmethanamine is unique due to the presence of the cyclopropyl group, which can impart distinct chemical and physical properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(5-bromo-2-fluoro-3-methylphenyl)methyl]-1-cyclopropylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFN/c1-8-4-11(13)5-10(12(8)14)7-15-6-9-2-3-9/h4-5,9,15H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELHNSDOMBOVDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)CNCC2CC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrFN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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